N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
CAS No.:
Cat. No.: VC9747955
Molecular Formula: C15H12FN3O2S
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12FN3O2S |
|---|---|
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C15H12FN3O2S/c1-7-8(2)22-15(18-7)19-14(21)11-6-17-12-4-3-9(16)5-10(12)13(11)20/h3-6H,1-2H3,(H,17,20)(H,18,19,21) |
| Standard InChI Key | GJWVNNAUGOVSEV-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula, C₁₅H₁₂FN₃O₂S, corresponds to a molecular weight of 317.3 g/mol. Key structural elements include:
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Quinoline Core: A bicyclic aromatic system with a hydroxyl group at position 4 and fluorine at position 6.
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Thiazole Moiety: A 4,5-dimethyl-substituted thiazole ring connected via a carboxamide bond at position 3 of the quinoline.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
| SMILES | CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C |
| InChIKey | GJWVNNAUGOVSEV-UHFFFAOYSA-N |
| Topological Polar Surface Area | 102 Ų (calculated) |
The fluorine atom enhances electronegativity and metabolic stability, while the hydroxyl group facilitates hydrogen bonding with biological targets .
Synthetic Pathways and Analogous Compounds
Gould-Jacobs Cyclization
Quinoline derivatives are often synthesized via the Gould-Jacobs reaction, a cyclization method involving ethoxymethylenemalonate intermediates . For example:
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Aniline Condensation: Substituted anilines react with diethyl ethoxymethylenemalonate to form intermediates.
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Cyclization: Heating in diphenyl ether yields 4-oxo-1,4-dihydroquinoline-3-carboxylates.
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Hydrolysis and Coupling: Base hydrolysis produces carboxylic acids, which are then coupled with amines using HATU/DIPEA to form carboxamides .
Table 2: IC₅₀ Values of Analogous Quinoline Carboxamides
| Compound | R₁ | R₂ | IC₅₀ (nM) |
|---|---|---|---|
| 10d | Cl | 2-CH₃ | 69 ± 0.02 |
| 10i | Cl | 4-isoPr | 36 ± 0.01 |
| 10l | F | 3-CH₃ | 317 ± 0.01 |
These analogs highlight the impact of substituents on activity, with electron-withdrawing groups (e.g., Cl) enhancing potency .
Biological Activity and Mechanistic Hypotheses
Putative Targets
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Kinases: The compound’s planar quinoline core may intercalate into ATP-binding pockets of kinases.
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Topoisomerases: Quinoline derivatives often inhibit topoisomerase I/II, causing DNA damage .
Physicochemical and Pharmacokinetic Profiling
Lipophilicity and Solubility
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clogP: Estimated at 2.1 (moderate lipophilicity).
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Aqueous Solubility: Low (∼10 µM at pH 7.4) due to aromatic stacking .
Metabolic Stability
Fluorine reduces oxidative metabolism, while the hydroxyl group may undergo glucuronidation.
Research Gaps and Future Directions
Priority Studies
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Synthesis Optimization: Scale-up using flow chemistry or microwave-assisted synthesis.
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In Vitro Screening: Evaluate cytotoxicity against NCI-60 cancer cell lines and kinase inhibition panels.
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Mechanistic Studies: Proteomic profiling to identify binding partners.
Structural Modifications
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Thiazole Substitution: Introduce heteroatoms (e.g., N-methyl) to modulate solubility.
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Quinoline Functionalization: Explore 7- or 8-position substitutions for enhanced selectivity.
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